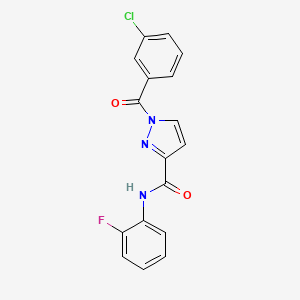![molecular formula C16H24ClN5O2 B5562426 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)
4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole and triazaspiro compounds involves multi-step reactions, including cyclocondensation, bromination, and crystallization processes. These compounds are synthesized through regiospecific reactions, often requiring single-crystal X-ray analysis for unambiguous structure determination due to the complexity of identifying regioisomers spectroscopically (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates significant conformational preferences, with some adopting planar conformations apart from certain groups which may orient roughly perpendicular to the main plane. This structural conformation is determined through techniques like single-crystal diffraction, highlighting the importance of crystalline structure in understanding the molecule's geometry (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives often include cyclocondensation with specific reagents, leading to the formation of pyrazole and triazaspiro frameworks. These reactions are crucial for introducing functional groups and achieving the desired chemical properties. The reactivity is influenced by the molecule's structure, with certain positions on the molecule being more reactive due to electronic and steric factors (Holzer et al., 2003).
Applications De Recherche Scientifique
Heterocyclic System Synthesis
The synthesis of spiro-fused heterocyclic systems, such as "Spiro-fused (C2)-azirino-(C4)-pyrazolones," involves the reaction of substituted pyrazoles with hydroxylamine, leading to compounds that exhibit potential as intermediates in pharmaceutical and material science research. This process highlights the compound's utility in creating novel heterocyclic systems with diverse applications (Holzer et al., 2003).
Anticancer and Antimicrobial Agents
Research into novel biologically potent heterocyclic compounds incorporating the pyrazole moiety has revealed promising anticancer and antimicrobial activities. Compounds synthesized with structural modifications involving pyrazole have been evaluated for their efficacy against various cancer cell lines and pathogenic strains, demonstrating the compound's relevance in developing new therapeutic agents (Katariya et al., 2021).
Oxidation Studies
The compound has been utilized in oxidation studies to transform pyrazolines to pyrazoles under mild conditions. This research underscores its potential in synthetic organic chemistry, especially in the modification and functionalization of heterocyclic compounds (Zolfigol et al., 2006).
Molecular Docking and Synthesis of Antimicrobial Agents
Investigations into the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines have revealed their potential as anticancer and antimicrobial agents. This research is significant for the development of compounds with enhanced biological activities, contributing to the battle against drug-resistant pathogenic strains and cancer (Dawoud et al., 2021).
Propriétés
IUPAC Name |
4-[3-(4-chloropyrazol-1-yl)propanoyl]-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-20-8-9-21(12-16(20)4-2-14(23)18-6-5-16)15(24)3-7-22-11-13(17)10-19-22/h10-11H,2-9,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXQYOMFITZCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)C(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)
![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)
![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)
![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)
![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)
![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)
![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)